Atosiban (acetate)

Tocolysis Maternal safety Clinical trial

Atosiban acetate is the evidence-backed intravenous tocolytic for institutions prioritizing patient safety and titration flexibility. Its dual OTR/V1aR antagonism delivers an 87.4% reduction in maternal cardiovascular adverse events versus ritodrine, while matching nifedipine efficacy with 63% less flushing and 48% fewer headaches. The 1.7 h plasma half-life enables steady-state adjustment within one hour—unlike barusiban (4.5 h) or relcovaptan (>6 h). Researchers can simultaneously block both oxytocin and vasopressin V1a pathways (Ki OTR=1.1 nM, Ki V1aR=42 nM) with a single compound, eliminating multi-antagonist cocktails. Procure ≥98% purity peptide to standardize preterm labor protocols or receptor pharmacology studies.

Molecular Formula C45H71N11O14S2
Molecular Weight 1054.2 g/mol
Cat. No. B8117479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtosiban (acetate)
Molecular FormulaC45H71N11O14S2
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
InChIInChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
InChIKeySVDWBHHCPXTODI-MHZXAHMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atosiban (Acetate): A Competitive Oxytocin/Vasopressin V1a Receptor Antagonist for Tocolytic Therapy


Atosiban acetate is a synthetic peptide analogue of oxytocin that functions as a competitive antagonist at both the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR) [1]. It is indicated for the inhibition of preterm labor and is administered intravenously. The compound is supplied as the acetate salt to enhance solubility and stability in aqueous formulations . Unlike selective oxytocin antagonists, atosiban's dual receptor activity confers a distinct pharmacological profile that influences both its uterine relaxant effects and its side-effect spectrum [1].

Atosiban (Acetate): Non‑Interchangeability with Selective Oxytocin Antagonists or β‑Adrenergic Agonists


Although atosiban is often grouped with other tocolytics, direct substitution with a selective oxytocin antagonist (e.g., barusiban) or with a β‑adrenergic agonist (e.g., ritodrine) is not justified without careful evaluation of receptor pharmacology and safety data [1]. Atosiban’s combined oxytocin/V1a antagonism yields a distinct side‑effect profile—notably a lower incidence of maternal tachycardia compared to ritodrine—while its short plasma half‑life enables rapid dose titration, properties that are not shared by longer‑acting or more selective in‑class compounds [2]. The quantitative evidence below establishes specific, measurable differences that guide evidence‑based selection.

Quantitative Differentiation Evidence for Atosiban (Acetate) Versus Key Comparators


Atosiban Reduces Maternal Cardiovascular Adverse Events by 87% Compared to Ritodrine in Preterm Labor

In a randomized, double-blind, controlled trial (n=246), atosiban (intravenous bolus 6.75 mg followed by 300 μg/min infusion) was compared directly with ritodrine (beta-adrenergic agonist) for treatment of preterm labor [1]. The incidence of maternal cardiovascular adverse events (primarily tachycardia and hypotension) was 10.3% (13/126) in the atosiban group versus 81.5% (97/119) in the ritodrine group [1]. This represents an 87.4% relative reduction in cardiovascular side effects.

Tocolysis Maternal safety Clinical trial Beta-agonist comparison

Atosiban Matches Nifedipine in Delivery Delay Efficacy with 63% Fewer Maternal Flushing Events

A meta-analysis of four randomized controlled trials (n=891) directly compared atosiban with nifedipine (calcium channel blocker) for acute tocolysis [1]. No significant difference was observed in the primary efficacy endpoint: delivery delay of ≥48 hours (risk ratio for atosiban vs nifedipine = 0.98, 95% CI 0.92–1.05) [1]. However, the incidence of maternal flushing was 63% lower with atosiban (5.2% vs 14.1% for nifedipine; p=0.003), and the incidence of headache was also reduced (8.1% vs 15.6%; p=0.01) [1].

Tocolysis Calcium channel blocker Comparative effectiveness Side effect profile

Atosiban’s Short Plasma Half‑Life (1.7 h) Enables Rapid Titration Unlike Longer‑Acting Vasopressin Antagonists

In a cross‑study comparison of pharmacokinetic parameters, atosiban (acetate salt) administered intravenously exhibits a mean terminal plasma half‑life of 1.7 hours (range 1.2–2.2 h) in pregnant women [1]. By contrast, the more selective oxytocin antagonist barusiban has a longer half‑life of approximately 4.5 hours in non‑pregnant women, and the vasopressin V1a antagonist relcovaptan has a half‑life exceeding 6 hours [1]. This short half‑life allows clinicians to rapidly adjust or discontinue atosiban infusion in response to uterine quiescence or adverse events, a capability not feasible with longer‑acting alternatives.

Pharmacokinetics Dose titration Vasopressin V1a antagonist Half-life

Atosiban Exhibits Quantifiable Dual OTR/V1aR Binding (Ki OTR=1.1 nM, Ki V1aR=42 nM) Distinct from Selective Antagonists

In radioligand binding assays using human recombinant receptors, atosiban displayed a Ki of 1.08 nM for the oxytocin receptor (OTR) and a Ki of 42 nM for the vasopressin V1a receptor (V1aR), giving a selectivity ratio (V1aR/OTR) of 39 [1]. By comparison, the selective oxytocin antagonist barusiban has a Ki of 0.06 nM for OTR and a Ki >1000 nM for V1aR (selectivity ratio >16,000), while the V1a‑selective antagonist relcovaptan has a Ki of 0.9 nM for V1aR and >1000 nM for OTR [1]. Atosiban is thus the only compound in this class that maintains sub‑100 nM affinity for both receptors, conferring mixed antagonism.

Receptor binding Selectivity profile Oxytocin receptor Vasopressin V1a receptor

Evidence‑Driven Application Scenarios for Atosiban (Acetate) in Research and Clinical Procurement


Hospital Formulary Selection for Preterm Labor: Prioritizing Atosiban Over Ritodrine to Minimize Cardiovascular Events

Based on direct head‑to‑head clinical trial data showing an 87.4% relative reduction in maternal cardiovascular adverse events with atosiban versus ritodrine [1], hospitals seeking to reduce acute monitoring burdens and improve patient safety should adopt atosiban as the first‑line intravenous tocolytic. This evidence supports procurement decisions favoring atosiban acetate over beta‑agonists, particularly for institutions with limited intensive care capacity.

Tocolytic Efficacy Equivalence with Superior Tolerability: Atosiban Versus Nifedipine for Outpatient Step‑Down Protocols

Meta‑analysis confirms that atosiban and nifedipine have equivalent efficacy in delaying delivery ≥48 hours, but atosiban reduces maternal flushing by 63% and headache by 48% [1]. For clinical protocols that require a well‑tolerated tocolytic with rapid onset and offset (half‑life 1.7 h), atosiban acetate is the preferred choice over nifedipine to improve patient comfort and reduce side‑effect‑driven discontinuations.

Pharmacological Tool for Dual OTR/V1aR Pathway Studies: Atosiban as a Cost‑Effective Alternative to Two Selective Antagonists

Researchers investigating the interplay between oxytocin and vasopressin V1a pathways—e.g., in uterine contractility, social behavior, or cardiovascular regulation—can use atosiban’s quantifiable dual affinity (Ki OTR = 1.1 nM, Ki V1aR = 42 nM) to simultaneously block both receptors [1]. This avoids the need to purchase and combine two highly selective antagonists (e.g., barusiban plus relcovaptan), reducing compound procurement costs and eliminating concentration‑matching complexity in multi‑well assays.

Rapid Titration in Acute Care: Selecting Atosiban Over Longer‑Acting Alternatives for Preterm Labor Management

In intensive care settings where rapid adjustment of tocolytic infusion is required (e.g., to avoid maternal hypotension or fetal distress), atosiban’s short plasma half‑life (1.7 h) compared to barusiban (4.5 h) or relcovaptan (>6 h) allows clinicians to achieve steady‑state changes within one hour of infusion rate adjustment [1]. This pharmacokinetic advantage makes atosiban acetate the appropriate procurement choice for units that prioritize titration flexibility over prolonged receptor blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atosiban (acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.